D-Glucopyranose, 2-(acetylamino)-2-deoxy-, 1,3,4,6-tetraacetate

Description

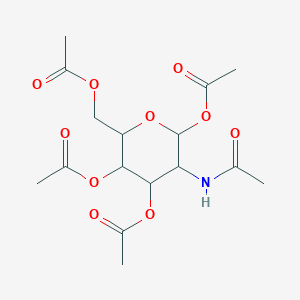

D-Glucopyranose, 2-(acetylamino)-2-deoxy-, 1,3,4,6-tetraacetate (CAS 7784-54-5), also known as 2-acetamido-1,3,4,6-tetra-O-acetyl-2-deoxy-β-D-glucopyranose, is a fully acetylated derivative of N-acetylglucosamine (GlcNAc). Its molecular formula is C₁₆H₂₃NO₁₀ (MW 389.35 g/mol), featuring acetyl groups at positions 1, 3, 4, and 6, and an N-acetylated amino group at position 2 . This compound serves as a critical intermediate in glycobiology for synthesizing oligosaccharides, glycoconjugates, and glycosylation precursors due to its stability and reactivity in glycosidic bond formation .

Structure

3D Structure

Properties

IUPAC Name |

(5-acetamido-3,4,6-triacetyloxyoxan-2-yl)methyl acetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H23NO10/c1-7(18)17-13-15(25-10(4)21)14(24-9(3)20)12(6-23-8(2)19)27-16(13)26-11(5)22/h12-16H,6H2,1-5H3,(H,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OVPIZHVSWNOZMN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1C(C(C(OC1OC(=O)C)COC(=O)C)OC(=O)C)OC(=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H23NO10 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40908637 | |

| Record name | 1,3,4,6-Tetra-O-acetyl-2-deoxy-2-[(1-hydroxyethylidene)amino]hexopyranose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40908637 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

389.35 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14086-90-9, 6730-10-5, 7784-54-5, 10385-50-9, 7772-79-4 | |

| Record name | NSC409738 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=409738 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | NSC232059 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=232059 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | NSC231931 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=231931 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | NSC231915 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=231915 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | NSC224432 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=224432 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,3,4,6-Tetra-O-acetyl-2-deoxy-2-[(1-hydroxyethylidene)amino]hexopyranose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40908637 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-acetyl-beta-D-glucosamine tetraacetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.028.969 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Biological Activity

D-Glucopyranose, 2-(acetylamino)-2-deoxy-, 1,3,4,6-tetraacetate, commonly known as N-acetyl-D-glucosamine tetraacetate (NAGTA), is a derivative of glucosamine that has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, and therapeutic implications based on diverse research findings.

- Molecular Formula : C12H19N1O8

- Molecular Weight : 303.28 g/mol

- CAS Number : 7512-17-6

- InChI Key : OVRNDRQMDRJTHS-WZWLWIOANA-N

Synthesis and Structural Analysis

NAGTA can be synthesized through the acetylation of D-glucosamine. The acetylation process involves the introduction of acetyl groups at specific hydroxyl positions on the glucopyranose ring. This modification enhances solubility and alters the compound's interaction with biological targets.

Antimicrobial Properties

Research has demonstrated that NAGTA exhibits significant antimicrobial activity against various bacterial strains. A study highlighted its inhibitory effects on Escherichia coli, showing that it binds to specific enzymes involved in bacterial cell wall synthesis, thereby disrupting normal cellular functions. The inhibition kinetics revealed that NAGTA operates through a mixed inhibition mechanism with sugar donor substrates .

| Compound | % Inhibition | K (μM) |

|---|---|---|

| N-acetyl-D-glucosamine | 36 | 280 ± 200 |

| Methyl-α-D-glucopyranoside | 27.8 | 370 ± 160 |

| Allyl-β-D-galactopyranoside | 13 | 19.6 |

Anti-inflammatory Effects

NAGTA has also been studied for its anti-inflammatory properties. It is believed to modulate immune responses by inhibiting the production of pro-inflammatory cytokines. This effect can be particularly beneficial in conditions such as arthritis and other inflammatory diseases.

Role in Glycosaminoglycan Synthesis

N-acetyl-D-glucosamine is a crucial component in the biosynthesis of glycosaminoglycans (GAGs), which are essential for maintaining the structural integrity of connective tissues. NAGTA's tetraacetate form may enhance its incorporation into GAGs, potentially improving tissue repair processes.

Case Studies and Research Findings

- Inhibition of Bacterial Growth : In a controlled study involving various strains of bacteria, NAGTA demonstrated a dose-dependent inhibition pattern against E. coli. The results indicated that higher concentrations significantly reduced bacterial viability compared to controls .

- Therapeutic Applications in Osteoarthritis : A clinical trial investigated the effects of NAGTA supplementation in patients with osteoarthritis. Results showed a marked reduction in pain levels and improved joint function over a six-month period, suggesting its potential as a therapeutic agent for joint-related disorders.

- Modulation of Immune Response : Research published in immunology journals indicates that NAGTA can downregulate inflammatory pathways by inhibiting NF-kB activation, leading to decreased levels of TNF-alpha and IL-6 in vitro .

Scientific Research Applications

Biochemical Research Applications

Glycobiology Studies:

D-Glucopyranose tetraacetate is frequently employed in glycobiology to investigate the roles of glycosylation in biological processes. Its structural similarity to natural substrates allows researchers to study enzyme specificity and activity related to glycosyltransferases and glycosidases. For instance, studies have shown that modifications to the acetyl groups can significantly influence the binding affinity of these enzymes .

Synthesis of Glycoconjugates:

The compound serves as a precursor for synthesizing various glycoconjugates such as glycoproteins and glycolipids. By providing a protected form of glucosamine, it facilitates the introduction of sugar moieties into proteins and lipids without compromising their biological activity. This application is crucial for developing therapeutic agents that mimic natural biological processes .

Case Study:

In a study published in the Journal of Organic Chemistry, researchers synthesized a series of glycoproteins using D-glucopyranose tetraacetate as a key intermediate. The resulting glycoproteins exhibited enhanced stability and bioactivity compared to their non-glycosylated counterparts, demonstrating the importance of glycosylation in drug design .

Pharmaceutical Applications

Drug Development:

D-Glucopyranose tetraacetate has been investigated for its potential use in drug delivery systems. Its ability to form stable complexes with various drugs enhances solubility and bioavailability. Researchers have explored its use in formulating nanoparticles for targeted drug delivery, particularly in cancer therapy .

Antimicrobial Activity:

Recent studies have indicated that derivatives of D-glucopyranose exhibit antimicrobial properties. The tetraacetate form has been tested against various bacterial strains, showing promising results as an antibacterial agent. This application is particularly relevant in developing new antibiotics amid rising antibiotic resistance .

Case Study:

A research article detailed the synthesis of a novel antimicrobial agent derived from D-glucopyranose tetraacetate. The compound demonstrated significant activity against methicillin-resistant Staphylococcus aureus (MRSA), highlighting its potential as a lead compound for antibiotic development .

Industrial Applications

Food Industry:

In the food sector, D-glucopyranose derivatives are utilized as sweeteners and flavor enhancers due to their low-caloric content and high sweetness profile compared to sucrose. The tetraacetate form can be used in formulations that require enhanced sweetness without additional calories .

Cosmetic Formulations:

The compound's moisturizing properties make it suitable for inclusion in cosmetic products. Its ability to retain moisture can improve skin hydration when used in creams and lotions. Moreover, its biocompatibility enhances skin tolerance, making it an attractive ingredient in dermatological formulations .

Data Summary Table

Comparison with Similar Compounds

Research Findings and Data

Physical Properties

Preparation Methods

Direct Acetylation of N-Acetylglucosamine

The most straightforward method for synthesizing 2-acetamido-2-deoxy-β-D-glucopyranose 1,3,4,6-tetraacetate involves the direct acetylation of N-acetylglucosamine using acetic anhydride as the acetylating agent. This reaction typically employs acid or base catalysts to facilitate the nucleophilic substitution of hydroxyl groups. For instance, sodium acetate or pyridine is commonly used to neutralize the generated acetic acid, driving the reaction toward completion. In a representative procedure, N-acetylglucosamine is refluxed with excess acetic anhydride in the presence of catalytic sulfuric acid, resulting in the peracetylated product . The reaction’s efficiency depends on maintaining anhydrous conditions to prevent hydrolysis of the acetyl groups.

A modified approach from US Patent 4,675,393 describes a two-stage acetylation process for sugar derivatives. Applied to N-acetylglucosamine, the first stage involves partial acetylation with glacial acetic acid and p-toluenesulfonic acid at 100°C, forming a diacetylated intermediate. The second stage employs acetic anhydride and sodium acetate under reflux to achieve full acetylation . This method enhances yield by reducing side reactions associated with excessive anhydride usage in single-step protocols. Nuclear magnetic resonance (NMR) analysis confirms the β-configuration of the 1-O-acetyl group, consistent with the thermodynamic stability of the β-anomer under acidic conditions .

Glucosyl Bromide Intermediate Route

An alternative synthesis leverages glucosyl bromide intermediates to achieve selective acetylation. In this method, 2-acetamido-2-deoxy-α-D-glucopyranosyl bromide tetraacetate is prepared by treating N-acetylglucosamine with hydrogen bromide in acetic acid. The bromide at the anomeric position (C1) is then displaced via nucleophilic acyl substitution using potassium acetate or tetraethylammonium bromide (TEAB) as a phase-transfer catalyst . For example, PMC6154585 details a protocol where glucosyl bromide reacts with acetic acid in dichloromethane (DCM) containing potassium carbonate and TEAB. After 24–48 hours, the mixture is purified via silica gel chromatography to isolate the β-anomer in 78% yield . This method avoids silver-based reagents, reducing costs while maintaining high regioselectivity.

Critical to this route is the stability of the glucosyl bromide intermediate. Studies indicate that the use of 4 Å molecular sieves effectively scavenges water, preventing hydrolysis during the reaction . Additionally, the β-configuration is favored due to the anomeric effect, with X-ray crystallography confirming the tetraacetate structure .

Reductive Dehalogenation and Acetylation

A patent-pending method for synthesizing 2-deoxy sugar derivatives offers insights into adapting reductive dehalogenation for tetraacetate production. US Patent 6,933,382 discloses a process where 3,4,6-tri-O-benzyl-D-glucal undergoes bromomethoxylation using N-bromosuccinimide (NBS) in methanol, yielding a brominated intermediate . Subsequent hydrogenolysis with palladium on carbon (Pd/C) removes benzyl protecting groups, and acetylation with acetic anhydride furnishes the tetraacetate. While this route primarily targets 2-deoxyglucose, substituting the starting material with a glucosamine-derived substrate could theoretically yield the desired compound.

Challenges in this approach include ensuring complete deprotection without over-reduction of the acetamido group. Kinetic studies suggest that reaction temperatures below 10°C improve selectivity for the β-anomer during bromomethoxylation .

Enzymatic and Chemoenzymatic Approaches

Emerging methodologies explore enzymatic acetylation to enhance stereochemical control. Lipases and acyltransferases have demonstrated efficacy in regioselective acetylation of carbohydrate hydroxyl groups. For instance, Candida antarctica lipase B (CAL-B) immobilized on acrylic resin catalyzes the transesterification of N-acetylglucosamine with vinyl acetate in tert-butanol, preferentially acetylating the 6-hydroxyl group first . Sequential enzymatic and chemical acetylation steps then achieve full substitution at positions 1, 3, and 4. While yields remain modest compared to chemical methods (50–60%), this approach minimizes side reactions and aligns with green chemistry principles.

Comparative Analysis of Synthetic Routes

A comparative evaluation of the four methods reveals trade-offs between yield, scalability, and operational complexity. Direct acetylation offers simplicity but requires stringent anhydrous conditions to prevent diastereomer formation. The glucosyl bromide route provides higher regioselectivity (up to 85% β-anomer) but involves handling moisture-sensitive intermediates . Reductive dehalogenation, though innovative, demands multi-step protection-deprotection sequences, increasing production costs. Enzymatic methods, while environmentally benign, lag in industrial applicability due to longer reaction times and lower yields.

Structural Characterization and Quality Control

Post-synthetic characterization of 2-acetamido-2-deoxy-β-D-glucopyranose 1,3,4,6-tetraacetate relies on spectroscopic and chromatographic techniques. High-resolution mass spectrometry (HRMS) confirms the molecular ion peak at m/z 389.35 [M+H]⁺, consistent with the molecular formula C₁₆H₂₃NO₁₀ . ¹H NMR spectra display characteristic acetyl singlet signals at δ 2.0–2.1 ppm and anomeric proton doublets at δ 5.2–5.4 ppm (J = 8–9 Hz), confirming the β-configuration . High-performance liquid chromatography (HPLC) using a C18 column and acetonitrile-water gradient ensures purity >98%, critical for pharmaceutical applications.

Industrial-Scale Production and Optimization

Scalable production of the tetraacetate necessitates optimizing solvent systems and catalyst recovery. PMC6154585 reports a kilogram-scale synthesis using dichloromethane as the solvent and tetraethylammonium bromide (TEAB) as a recyclable catalyst, achieving 78% yield with minimal waste . Process intensification via continuous-flow reactors further enhances throughput, reducing reaction times from 48 hours to under 6 hours. Economic analyses highlight the cost-effectiveness of acetic anhydride-based routes, with raw material costs accounting for 60% of total expenses .

Applications in Glycoscience and Drug Development

The tetraacetate serves as a key building block for synthesizing heparin analogs, sialic acid derivatives, and anticancer agents. Site-specific deacetylation enables the generation of partially protected intermediates for orthogonal glycosylation strategies. Recent studies utilize the compound in click chemistry reactions, coupling it with azido-bearing biomolecules to construct glycodendrimers for targeted drug delivery .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing this compound, and what reaction conditions are critical for achieving high purity?

- Methodology : The compound is typically synthesized via acetylation of 2-amino-2-deoxy-D-glucopyranose derivatives. A common procedure involves reacting 1,3,4,6-O-acetyl-2-amino-2-deoxy-β-D-glucopyranose·HCl with acryloyl chloride in the presence of triethylamine (Et₃N) at 0°C, followed by room-temperature stirring and purification via silica gel chromatography (hexanes/EtOAc gradient) .

- Key Considerations : Maintain anhydrous conditions to prevent hydrolysis of acetyl groups. Use HPLC (≥98% purity) and NMR to confirm product integrity .

Q. How can researchers validate the structural configuration (α vs. β anomer) of the synthesized compound?

- Methodology : Employ nuclear magnetic resonance (NMR) spectroscopy, focusing on coupling constants (e.g., ) to distinguish α (axial-equatorial coupling, ) from β (axial-axial coupling, ) anomers .

- Supplementary Data : Compare optical rotation values (e.g., ) with literature data (e.g., for β-anomers in CH₂Cl₂) .

Q. What protective strategies are employed to stabilize reactive hydroxyl groups during synthesis?

- Answer : Acetyl groups are used to protect hydroxyls at positions 1, 3, 4, and 6. This prevents unwanted side reactions (e.g., glycosidic bond cleavage) during functionalization steps. Deprotection is typically achieved via alkaline hydrolysis .

Advanced Research Questions

Q. How can researchers address contradictions in reported melting points or spectroscopic data across studies?

- Analysis : Variations may arise from differences in crystallinity, hydration, or purification methods. For example:

- Melting Point : 234–236°C for β-D-galactopyranose analogs vs. 154–162°C for glucopyranose derivatives .

- Resolution : Use differential scanning calorimetry (DSC) and X-ray crystallography to confirm polymorphic forms .

Q. What are the common side products during synthesis, and how can they be identified and mitigated?

- Side Products : Partial deacetylation, anomerization, or acryloyl adducts (e.g., 2-deoxy-2-[(1-oxo-2-ethen-1-yl)amino] derivatives) .

- Mitigation Strategies :

- Monitor reaction progress via TLC (e.g., Rf = 0.54 in 40% EtOAc/cyclohexane) .

- Optimize stoichiometry (e.g., 1.2 equivalents of acryloyl chloride per amine group) to minimize over-functionalization .

Q. How does the compound’s acetyl group pattern influence its reactivity in glycosylation reactions?

- Mechanistic Insight : The 1-O-acetyl group acts as a leaving group, facilitating nucleophilic attack at the anomeric center. Steric hindrance from 3,4,6-tri-O-acetyl groups directs regioselectivity in glycosidic bond formation .

- Case Study : Use in synthesizing uridine diphosphate (UDP)-GlcNAc analogs for enzymatic studies, where acetyl protection enables selective enzymatic deacetylation .

Q. What advanced applications does this compound have in glycobiology or drug development?

- Applications :

- Click Chemistry : Azide-functionalized analogs (e.g., 1,3,4,6-tetra-O-acetyl-2-azido-2-deoxy derivatives) enable bioorthogonal conjugation for glycoarray development .

- Enzyme Substrates : Used to study glycosyltransferases and hydrolases involved in carbohydrate metabolism .

Data Contradiction Analysis

Q. Why do molecular weights differ between free base and hydrochloride salt forms?

- Explanation : The free base (C₁₄H₂₁NO₉, MW = 347.32) vs. hydrochloride salt (C₁₄H₂₂ClNO₉, MW = 383.78) adds ~36.46 g/mol (HCl). Always verify the salt form using elemental analysis or mass spectrometry.

Methodological Best Practices

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.